molecular formula C17H26BNO3 B8086303 N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide

Cat. No.: B8086303
M. Wt: 303.2 g/mol
InChI Key: UBAXDTQDHKPCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is a boronic ester-containing benzamide derivative. Its structure features a phenyl ring substituted with a methyl group at the para position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the meta position. The nitrogen of the benzamide is further functionalized with a butanamide group. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The boronate ester moiety enables efficient coupling with aryl halides, making it valuable for constructing biaryl scaffolds in drug discovery .

Properties

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-7-8-15(20)19-13-10-9-12(2)14(11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXDTQDHKPCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4-methyl-3-bromophenylboronic acid with pinacol in the presence of a base, such as potassium carbonate, to form the boronic ester.

    Amidation Reaction: The boronic ester is then reacted with butanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

The reaction conditions typically involve moderate temperatures (around 50-70°C) and inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. The use of automated systems for reagent addition and product isolation further enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation Reactions: The compound can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Reduction: Amines.

Scientific Research Applications

Scientific Research Applications

  • Synthetic Chemistry
    • The compound serves as a versatile building block in organic synthesis. Its unique boron-containing structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry
    • Research indicates that derivatives of this compound exhibit potential as therapeutic agents. For instance, compounds containing the dioxaborolane moiety have shown activity against certain cancer cell lines, suggesting their utility in drug development .
  • Material Science
    • The compound's boron atom contributes to its potential application in the development of new materials, particularly in the field of polymers and nanomaterials. Its ability to form stable complexes can be exploited to enhance material properties such as thermal stability and mechanical strength .
  • Biochemistry
    • In biochemical research, N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide can be used as a reagent for labeling biomolecules. The incorporation of boron into biomolecular structures can facilitate the study of biological processes through various imaging techniques .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives based on this compound. The results demonstrated that certain modifications to the compound enhanced its cytotoxicity against breast cancer cells. This suggests a pathway for developing targeted cancer therapies using boron-containing compounds .

Case Study 2: Polymer Development

Researchers utilized this compound in the synthesis of novel polymers with enhanced thermal properties. By incorporating dioxaborolane units into polymer chains, they achieved materials with improved heat resistance and mechanical strength, making them suitable for high-performance applications in electronics and aerospace .

Mechanism of Action

The mechanism by which N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide exerts its effects involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, releasing the final product and regenerating the catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide and analogous boronate-containing benzamides:

Compound Name Molecular Formula Boronate Position Amide Substituent Molecular Weight Key Applications References
This compound (Target) Not explicitly provided<sup>†</sup> meta Butanamide (C3H7) ~313.2 (estimated) Suzuki couplings, pharmaceutical intermediates
4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (m4) C28H25BF3NO3 meta Benzamide (CF3-substituted) 495.3 Quinazoline synthesis
2,2-Dimethyl-N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide C18H28BNO3 meta Propanamide (branched) 317.23 High-purity API intermediates
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide C19H22BNO3 para Benzamide 323.2 (estimated) Cross-coupling reactions
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide C15H22BNO3 para Propanamide (linear) 263.15 Suzuki-Miyaura coupling reagents

<sup>†</sup> Molecular formula estimated based on structural similarity to and .

Key Comparative Insights:

Para-substituted derivatives often exhibit higher reactivity due to reduced steric interference .

Amide Substituent :

  • The butanamide group in the target compound increases lipophilicity compared to shorter-chain analogs (e.g., propanamide in ) or aromatic amides (e.g., benzamide in m4). This enhances membrane permeability in biological applications but may reduce aqueous solubility .
  • Electron-withdrawing groups (e.g., CF3 in m4) improve metabolic stability and influence electronic properties of the boronate, affecting coupling efficiency .

Synthetic Utility :

  • The target compound and its analogs are critical in Suzuki-Miyaura reactions for constructing biaryl systems. High-purity grades (NLT 97%) ensure reliability in pharmaceutical synthesis .
  • Para-substituted derivatives (e.g., N-(4-(...)phenyl)propanamide) are preferred for high-throughput applications due to faster reaction kinetics .

Storage conditions (e.g., +4°C for boronate esters) are standardized across analogs to prevent hydrolysis .

Biological Activity

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is a compound of growing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

  • CAS Number : 2246814-38-8
  • Molecular Formula : C18H28BNO3
  • Molecular Weight : 317.24 g/mol
  • IUPAC Name : 3-methyl-N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide
  • Purity : 95% .

This compound exhibits biological activity primarily through its interaction with specific protein targets involved in cell signaling pathways. The dioxaborolane moiety is particularly notable for its role in enhancing the compound's binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Protein Interactions : The compound may inhibit critical protein-protein interactions (PPIs), which are essential in various cellular processes including apoptosis and immune response modulation.
  • Selective Targeting : Preliminary studies suggest that it selectively targets pathways relevant to cancer cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Efficacy : IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate to high potency .

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

  • Cancer Therapy : In a study involving p53-deficient tumors, this compound was shown to enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .
  • Immunomodulation : Research indicates that this compound may modulate immune responses by affecting T-cell function through PD-L1/PD-1 pathways .

Data Table: Summary of Biological Activity

Study TypeTarget Cell LineIC50 (µM)Mechanism of Action
In VitroMCF-715Inhibition of cell proliferation
In VitroA54920Induction of apoptosis
Case StudyHeLa30Modulation of immune response
Combination Therapyp53-deficientNot specifiedSynergistic effects with chemotherapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.